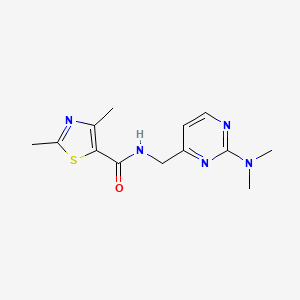

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

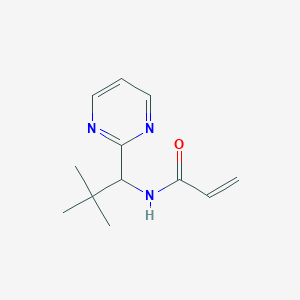

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-dimethylthiazole-5-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic molecule that has been synthesized through a series of chemical reactions and has been found to have several unique properties.

Wissenschaftliche Forschungsanwendungen

DNA Recognition and Gene Regulation

Compounds with structures similar to "N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-dimethylthiazole-5-carboxamide" have been studied for their ability to recognize specific DNA sequences and potentially regulate gene expression. For example, polyamides containing N-methylimidazole and N-methylpyrrole units can form stacked dimers programmed to target specific DNA sequences in the minor groove, affecting gene expression. Such compounds are being investigated as potential therapeutic agents for diseases, including cancer, due to their specificity in binding to G/C-rich sequences with high specificity (Chavda et al., 2010).

Cyclin-Dependent Kinase Inhibition

Thiazole and pyrimidine derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, 2-anilino-4-(thiazol-5-yl)pyrimidines have been reported as potent CDK2 inhibitors, showing significant antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition. These findings suggest potential applications in cancer therapy due to the compounds' ability to block cancer cell proliferation and induce apoptosis (Wang et al., 2004).

Histone Deacetylase Inhibition

Compounds related to "N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-dimethylthiazole-5-carboxamide" have been designed to selectively inhibit histone deacetylases (HDACs), which play a role in epigenetic regulation of gene expression. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide is an isotype-selective HDAC inhibitor that has shown significant antitumor activity in vivo and has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Eigenschaften

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c1-8-11(20-9(2)16-8)12(19)15-7-10-5-6-14-13(17-10)18(3)4/h5-6H,7H2,1-4H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNUAOIBTUNSIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-dimethylthiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2834343.png)